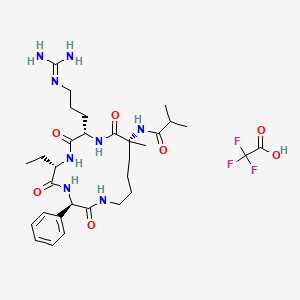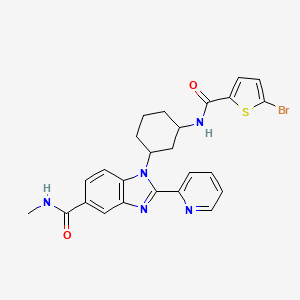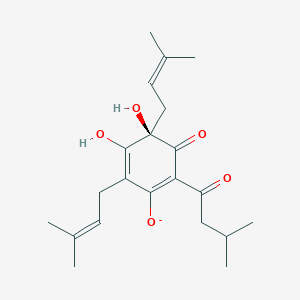
3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole is a complex organic compound that features a piperidine ring, a phenyl group, and an indole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, suggests that this compound may interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the phenyl group and the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the methylation of the piperidine ring using methyl iodide under basic conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
作用機序
The mechanism of action of 3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels, affecting various physiological processes .
類似化合物との比較
Similar Compounds
3-(1-Methyl-piperidin-4-yl)-propan-1-ol: Another piperidine derivative with similar structural features but different functional groups.
1-(4-Fluorobenzyl)piperidin-4-yl: A compound with a similar piperidine ring but different substituents on the aromatic ring.
Uniqueness
3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole is unique due to its combination of an indole core, a phenyl group, and a piperidine ring. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
特性
分子式 |
C20H22N2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
3-(1-methylpiperidin-4-yl)-2-phenyl-1H-indole |
InChI |
InChI=1S/C20H22N2/c1-22-13-11-15(12-14-22)19-17-9-5-6-10-18(17)21-20(19)16-7-3-2-4-8-16/h2-10,15,21H,11-14H2,1H3 |
InChIキー |
UBCVYEFSXHCFPK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)
![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)
![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)

![[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819888.png)
![(S)-1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B10819891.png)

![4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid](/img/structure/B10819899.png)
![2-((4-[(2-Methoxybenzoyl)amino]benzoyl)amino)benzoic acid](/img/structure/B10819903.png)
